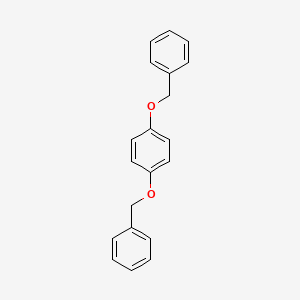

1,4-Dibenzyloxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYULYMCXVSRUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211161 | |

| Record name | 1,4-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-91-0 | |

| Record name | Hydroquinone dibenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzyloxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibenzyloxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dibenzyloxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R27VKV3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Aromatic Ether Chemistry and Phenol Protection Strategies

Aromatic ethers are a class of organic compounds containing an ether group attached to an aromatic ring. They are significant in organic synthesis, and the formation of an ether is a common strategy for protecting reactive hydroxyl groups, particularly phenols. The hydroxyl group of a phenol (B47542) is acidic and susceptible to a wide range of reactions, which can interfere with desired chemical transformations elsewhere in the molecule. By converting the hydroxyl group into an ether, its reactivity is temporarily masked.

The benzyl (B1604629) ether is a particularly useful protecting group for phenols because it is stable under many reaction conditions but can be selectively removed when needed. libretexts.org The removal, or deprotection, is typically achieved through catalytic hydrogenation, a process known as hydrogenolysis. researchgate.net

1,4-Dibenzyloxybenzene serves as a classic example of this protection strategy. It is essentially a hydroquinone (B1673460) molecule where both phenolic hydroxyl groups are protected by benzyl groups. nih.gov This protection allows chemists to perform reactions on other parts of a molecule without affecting the sensitive hydroquinone moiety. Research has demonstrated the controlled debenzylation of this compound using hydrogen gas (H₂) and palladium (Pd) catalysts. acs.orgresearchgate.net These studies show that the reaction can be controlled to selectively remove one benzyl group to yield 4-benzyloxyphenol, or both groups to yield hydroquinone. acs.orgacs.org For instance, a study on the continuous catalytic debenzylation using a Pd catalyst in a mixture of tetrahydrofuran (B95107) and high-pressure CO₂ achieved 86% selectivity for the mono-debenzylated product, 4-benzyloxyphenol. acs.org When complete debenzylation was desired, a different supported Pd catalyst yielded quantitative amounts of hydroquinone at temperatures as low as 50 °C. acs.orgfigshare.com

Significance As a Versatile Precursor and Intermediate in Organic Synthesis

The utility of 1,4-dibenzyloxybenzene extends beyond its role as a protected phenol (B47542); it is a versatile precursor for synthesizing a variety of more complex molecules. Its synthesis is typically achieved through the reaction of hydroquinone (B1673460) with benzyl (B1604629) chloride or benzyl bromide. chemicalbook.comchemicalbook.com

Once formed, it can be transformed into several key intermediates:

Selective Debenzylation: As mentioned, controlled catalytic hydrogenation can selectively produce 4-benzyloxyphenol or fully deprotect to hydroquinone. acs.org This makes this compound a convenient starting material for accessing these compounds under specific reaction conditions.

Synthesis of Functionalized Aromatics: The central benzene (B151609) ring of this compound can be chemically modified. For example, it can undergo bromination to produce 2,5-dibromo-1,4-dibenzyloxybenzene. rsc.org This brominated intermediate can then be converted into other valuable reagents, such as 1,4-dibenzyloxyphenyl-2,5-diboronic acid, through reaction with n-butyl lithium and triisopropyl borate. rsc.org Such boronic acids are crucial building blocks in cross-coupling reactions for creating complex organic structures.

Precursor for Supramolecular Structures: this compound is used as a key component in the synthesis of pillararenes, a class of macrocyclic host molecules. magnusgroup.org In this context, it undergoes a co-cyclization reaction with other hydroquinone derivatives. The benzyl groups are then removed via catalytic hydrogenation in the final steps to yield hydroxylated pillar acs.orgarenes. magnusgroup.org This approach provides a platform to access a wide variety of functionalized pillararenes for applications in host-guest chemistry and materials science. magnusgroup.org

| Precursor | Reaction | Product(s) | Significance |

| This compound | Catalytic Hydrogenation (H₂/Pd) acs.orgacs.org | 4-Benzyloxyphenol, Hydroquinone | Controlled synthesis of partially or fully deprotected phenols. |

| This compound | Bromination rsc.org | 2,5-Dibromo-1,4-dibenzyloxybenzene | Intermediate for further functionalization. |

| 2,5-Dibromo-1,4-dibenzyloxybenzene | Lithiation followed by borylation rsc.org | 1,4-Dibenzyloxyphenyl-2,5-diboronic acid | Building block for cross-coupling reactions. |

| This compound | Co-cyclization with hydroquinone derivatives magnusgroup.org | Perbenzylated-pillar acs.orgarenes | Precursor to amphiphilic pillar acs.orgarenes for supramolecular chemistry. |

Overview of Key Academic Research Domains Involving the Chemical Compound

Regioselective O-Alkylation Approaches to this compound

The synthesis of this compound, also known as hydroquinone (B1673460) dibenzyl ether, is a fundamental transformation in organic chemistry, primarily achieved through the regioselective O-alkylation of hydroquinone. nih.govnist.gov This process involves the selective substitution of the hydrogen atoms of the two hydroxyl groups in hydroquinone with benzyl groups.

Optimized Protocols for the Synthesis from Hydroquinone and Benzyl Halides (e.g., Benzyl Chloride, Benzyl Bromide)

The most common and well-established method for preparing this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of hydroquinone to form the corresponding dianion, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.

A typical laboratory-scale procedure involves dissolving hydroquinone in a suitable solvent, followed by the addition of a base to facilitate the deprotonation. Subsequently, a benzyl halide, such as benzyl chloride or benzyl bromide, is introduced to the reaction mixture. The reaction is often heated to ensure a reasonable reaction rate and to drive the reaction to completion.

For instance, a described method for a related compound involves reacting hydroquinone with benzyl bromide in the presence of potassium ethoxide in ethanol. google.com However, this particular method is noted to produce a significant amount of the mono-substituted by-product, 4-benzyloxyphenol, and can lead to the formation of colored impurities. google.com

To optimize the yield of the desired this compound, careful control of stoichiometry is crucial. Using a molar excess of the benzyl halide can help to ensure that both hydroxyl groups of the hydroquinone are alkylated.

Influence of Base and Solvent Systems on Reaction Efficiency

The choice of base and solvent significantly impacts the efficiency and selectivity of the O-alkylation reaction. The base must be strong enough to deprotonate the phenolic hydroxyl groups of hydroquinone. Common bases used for the synthesis of aryl ethers include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com For dialkyl ethers, stronger bases like sodium hydride (NaH) and potassium hydride (KH) are often employed. jk-sci.com The selection of the base can influence the reaction rate and the extent of side reactions.

The solvent system plays a multiple role in the Williamson ether synthesis. It must dissolve the reactants and facilitate the interaction between the nucleophilic hydroquinone dianion and the electrophilic benzyl halide. Dipolar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to be effective for this reaction as they can help to minimize side reactions like dehydrohalogenation. jk-sci.com

In one patented method for the synthesis of 4-benzyloxyphenol, the reaction of hydroquinone and a benzyl halide is carried out in methanol (B129727). google.com The procedure emphasizes the complete dissolution of the reactants in methanol before adding the base to suppress the formation of colored by-products. google.com While this method focuses on the mono-alkylated product, the principles can be adapted for the synthesis of the di-substituted product.

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also enhance the efficiency of the alkylation, particularly when dealing with reactants that have limited solubility in the chosen solvent system.

Interactive Data Table: Effect of Reaction Parameters on Williamson Ether Synthesis

| Parameter | Variation | Effect on Yield of this compound |

| Base | Stronger bases (e.g., NaH, KH) vs. Weaker bases (e.g., K₂CO₃) | Stronger bases can lead to faster reaction rates but may increase the risk of side reactions. |

| Solvent | Aprotic (e.g., DMF, DMSO) vs. Protic (e.g., Ethanol) | Aprotic solvents generally favor the Sₙ2 reaction, leading to higher yields of the ether. jk-sci.com |

| Temperature | Higher vs. Lower | Increased temperature typically accelerates the reaction but can also promote elimination side reactions. |

| Stoichiometry | Excess Benzyl Halide vs. Equimolar | Using an excess of the benzyl halide helps to drive the reaction towards the formation of the disubstituted product. |

Mechanistic Insights into O-Alkylation Pathways

The synthesis of this compound from hydroquinone and a benzyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com The key steps are as follows:

Deprotonation: The base removes the acidic protons from the two hydroxyl groups of hydroquinone, forming the hydroquinone dianion. This dianion is a potent nucleophile.

Nucleophilic Attack: The hydroquinone dianion then attacks the electrophilic carbon atom of the benzyl halide in a backside attack. wikipedia.org This concerted step involves the simultaneous formation of a new carbon-oxygen bond and the breaking of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com

Product Formation: The departure of the halide ion as a leaving group results in the formation of the ether linkage. This process occurs twice to yield this compound.

It is important to note that the reaction can also produce the mono-alkylated product, 4-benzyloxyphenol. The relative amounts of the mono- and di-alkylated products can be controlled by adjusting the stoichiometry of the reactants.

A competing reaction pathway is C-alkylation, where the nucleophilic attack occurs at a carbon atom of the aromatic ring of hydroquinone instead of the oxygen atom. jk-sci.com However, under typical Williamson ether synthesis conditions for phenols, O-alkylation is the predominant pathway.

Development of Greener Synthetic Routes for the Chemical Compound

While the Williamson ether synthesis is a robust method, there is a growing interest in developing more environmentally friendly or "greener" synthetic routes for this compound. This includes exploring the use of less hazardous solvents, more efficient catalysts, and reaction conditions that minimize waste generation.

One area of research focuses on the use of alternative alkylating agents. For example, the O-methylation of hydroquinone has been studied using dimethyl carbonate as a methylating agent in the presence of various catalysts, which is considered a greener alternative to traditional methylating agents. researchgate.net While this is for methylation, similar principles could be applied to benzylation.

The use of ionic liquids as catalysts and solvents in O-alkylation reactions is another promising green approach. researchgate.net Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact of the process.

Advancements in Process Intensification for Large-Scale Synthesis

For the large-scale industrial production of this compound, process intensification strategies are crucial for improving efficiency, safety, and cost-effectiveness. This can involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher throughput.

Microwave-assisted synthesis is another technique that can significantly intensify the Williamson ether synthesis. wikipedia.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields. wikipedia.org

Catalytic Debenzylation and Hydrogenolysis Investigations

The cleavage of benzyl groups, a common protecting strategy in organic synthesis, is a critical transformation. qualitas1998.net The compound this compound serves as a key substrate for studying the selective removal of these groups, offering insights into catalyst performance and reaction control.

The selective removal of a single benzyl group from this compound to yield 4-benzyloxyphenol is a challenging yet valuable transformation in multi-step organic syntheses. qualitas1998.nettaylorfrancis.com

Heterogeneous palladium catalysts, particularly palladium on carbon (Pd/C), are widely employed for debenzylation reactions due to their efficiency and ease of handling. jst.go.jp However, standard Pd/C catalysts often lead to the complete removal of both benzyl groups, yielding hydroquinone. jst.go.jpacs.org The design of more selective catalysts is therefore a significant area of research.

Studies have shown that the choice of catalyst support and the characteristics of the palladium species play a crucial role in determining the selectivity of the debenzylation reaction. jst.go.jpresearchgate.net For instance, a 5% Pd on Deloxan APII catalyst has demonstrated high activity and selectivity. acs.orgfigshare.com The development of novel catalysts, such as sol-gel entrapped Pd(0) (SiliaCat Pd(0)), has shown promise for highly selective O-debenzylation under mild conditions. qualitas1998.net These catalysts can be reused and avoid the pyrophoric nature and metal leaching associated with traditional Pd/C catalysts. qualitas1998.net

Table 1: Catalyst Performance in Selective Monodebenzylation

| Catalyst | Conversion of this compound (%) | Selectivity for 4-Benzyloxyphenol (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5% Pd/C | High | Low (favors hydroquinone) | H₂ (1 atm), THF | acs.org |

| 5% Pd on Deloxan APII | 86 | 86 | H₂, high-pressure CO₂ + THF | acs.orgfigshare.com |

| SiliaCat Pd(0) | >98 (isolated yield) | High | H₂ (0.1 MPa), room temperature | qualitas1998.net |

The use of high-pressure carbon dioxide (CO₂) as a co-solvent with tetrahydrofuran (B95107) (THF) has been shown to significantly enhance the selectivity of the monodebenzylation of this compound. acs.orgfigshare.comresearchgate.net In the absence of CO₂, the reaction is unselective, leading to the formation of the fully debenzylated product, hydroquinone. acs.orgacs.orgfigshare.com The presence of high-pressure CO₂ creates a unique reaction environment that favors the formation of 4-benzyloxyphenol. acs.orgfigshare.comresearchgate.net This "green" reaction medium offers an alternative to traditional organic solvents and can improve reaction control. psu.edutechnion.ac.il

One study reported that in a continuous flow system using high-pressure CO₂ and THF, a conversion of 86% and a selectivity of 86% for the desired monodebenzylated product were achieved. acs.orgfigshare.com The pressure of the CO₂ and the reaction temperature are critical parameters that can be tuned to optimize both conversion and selectivity. acs.org

The addition of catalyst modulators or "poisons" is a well-established strategy to control the selectivity of hydrogenation reactions. jst.go.jp In the context of the debenzylation of this compound, nitrogen-containing compounds like pyridine (B92270) can be used to temper the activity of the palladium catalyst, thereby favoring partial debenzylation. jst.go.jpacs.org

Research has shown that adding pyridine to a reaction with a 5% Pd/C catalyst can shift the product distribution towards 4-benzyloxyphenol. acs.org While the terminal product, hydroquinone, is still formed, the presence of the poison increases the proportion of the monodebenzylated product. acs.org This is attributed to the pyridine coordinating with the active sites on the palladium surface, thus modifying its catalytic properties. jst.go.jp

Understanding the kinetics and mechanism of selective debenzylation is crucial for optimizing reaction conditions and catalyst design. The reaction is believed to proceed sequentially, with the first debenzylation yielding 4-benzyloxyphenol, which can then undergo a second debenzylation to form hydroquinone. acs.org

For applications where the complete removal of both benzyl groups is desired, process optimization focuses on maximizing the yield of hydroquinone. This is typically achieved using highly active palladium catalysts under conditions that favor exhaustive debenzylation.

Using a standard 5% Pd/C catalyst with hydrogen at atmospheric pressure can result in quantitative yields of hydroquinone. acs.org For more challenging or large-scale reactions, more active catalysts like 5% Pd supported on Deloxan APII can provide quantitative yields of hydroquinone at temperatures as low as 50 °C, and even show substantial activity at 30 °C. acs.orgfigshare.com The choice of solvent and reaction parameters such as temperature and hydrogen pressure are key to ensuring the reaction goes to completion efficiently. taylorfrancis.com

Table 2: Conditions for Complete Debenzylation to Hydroquinone

| Catalyst | Product Yield | Reaction Conditions | Reference |

|---|---|---|---|

| 5% Pd/C | Quantitative | H₂ (1 atm), atmospheric pressure | acs.org |

| 5% Pd on Deloxan APII | Quantitative | H₂, 50 °C | acs.orgfigshare.com |

Comparative Studies on Chemo- and Regioselectivity in Debenzylation Reactions

The selective removal of one or both benzyl groups from this compound is a critical transformation in organic synthesis, providing access to valuable intermediates like 4-(benzyloxy)phenol and hydroquinone. The chemo- and regioselectivity of this debenzylation are highly dependent on the reaction conditions, including the catalyst, solvent, and other additives.

Hydrogenolysis using a palladium on carbon (Pd/C) catalyst and hydrogen gas is a common method for debenzylation. Studies have shown that in the absence of any modifying agents, the reaction tends to proceed to completion, yielding hydroquinone as the major product. For instance, using 5% Pd/C with hydrogen at atmospheric pressure can result in a quantitative yield of hydroquinone. acs.org

However, achieving selective mono-debenzylation to produce 4-(benzyloxy)phenol is more challenging. Researchers have explored various strategies to control the reaction's selectivity. One approach involves poisoning the catalyst to reduce its activity. The addition of pyridine to the reaction mixture has been shown to favor the formation of the mono-debenzylated product, although the selectivity can be moderate. acs.org

A significant advancement in selective mono-debenzylation was achieved by conducting the reaction in a mixture of tetrahydrofuran (THF) and high-pressure carbon dioxide. acs.orgresearchgate.net This solvent system, in conjunction with a supported palladium catalyst, demonstrated a remarkable increase in selectivity for 4-(benzyloxy)phenol. acs.org For example, one study reported an 86% conversion of this compound with an 86% selectivity for the mono-debenzylated product. acs.orgresearchgate.net In contrast, performing the reaction in THF without CO2 resulted in poor selectivity. acs.orgresearchgate.net

The choice of catalyst support can also influence the outcome. While Pd/C is widely used, other supports like Deloxan® have been investigated. A 5% Pd on Deloxan® APII catalyst was found to be highly effective for complete debenzylation to hydroquinone, even at temperatures as low as 50°C. acs.org

Alternative debenzylation methods that avoid the use of hydrogen gas have also been developed. These can be particularly useful when other functional groups sensitive to hydrogenation are present in the molecule. reddit.com For instance, N-iodosuccinimide (NIS) has been shown to effect the debenzylation of dibenzylamines and could potentially be adapted for ether cleavage. ox.ac.uk

Table 1: Comparative Analysis of Debenzylation Methods for this compound

| Catalyst/Reagent | Solvent | Additive | Major Product | Conversion (%) | Selectivity (%) | Reference |

| 5% Pd/C | Not Specified | None | Hydroquinone | Quantitative | Not Specified | acs.org |

| 5% Pd/C | Not Specified | Pyridine (0.5 equiv) | 4-(Benzyloxy)phenol : Hydroquinone (17:83) | Not Specified | Not Specified | acs.org |

| Supported Pd | THF/High-Pressure CO2 | None | 4-(Benzyloxy)phenol | 86 | 86 | acs.orgresearchgate.net |

| 5% Pd/Deloxan® APII | Not Specified | None | Hydroquinone | Quantitative | Not Specified | acs.org |

Exploration of Other Electrophilic Aromatic Substitution Reactions on the Core Structure

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the benzyloxy groups. numberanalytics.comwvu.edu These groups direct incoming electrophiles to the ortho and para positions. numberanalytics.com However, since the para positions are occupied by the benzyloxy groups themselves, substitution occurs at the ortho positions.

Nitration: Nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid. numberanalytics.com This reaction introduces a nitro group onto the aromatic ring. cdnsciencepub.com The electron-donating benzyloxy groups facilitate this substitution, leading to the formation of 2-nitro-1,4-dibenzyloxybenzene. cdnsciencepub.com

Halogenation: Halogenation, such as bromination, can be carried out by reacting this compound with bromine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or in a suitable solvent like dichloromethane. numberanalytics.comrsc.orggoogle.com The reaction yields 2,5-dibromo-1,4-dibenzyloxybenzene. The benzyloxy groups activate the ring, making the substitution proceed readily. wvu.edu

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are fundamental for introducing alkyl or acyl groups onto an aromatic ring. minia.edu.eg In the case of this compound, Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) would be expected to yield an acylated product. minia.edu.egresearchgate.net Similarly, Friedel-Crafts alkylation with an alkyl halide and a Lewis acid can introduce an alkyl group. minia.edu.egmnstate.edu The benzyloxy groups direct these substitutions to the ortho positions.

Table 2: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1,4-dibenzyloxybenzene | cdnsciencepub.com |

| Bromination | Br₂, CH₂Cl₂ | 2,5-Dibromo-1,4-dibenzyloxybenzene | rsc.org |

Investigations into Nucleophilic Substitution Pathways and Functional Group Interconversions

While the electron-rich aromatic ring of this compound is not typically susceptible to direct nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. numberanalytics.commasterorganicchemistry.com For instance, if a nitro group were introduced onto the ring via electrophilic substitution, it would make the ring more amenable to attack by nucleophiles. numberanalytics.commasterorganicchemistry.com The reaction generally proceeds through an addition-elimination mechanism. numberanalytics.com

Functional group interconversions of substituents introduced onto the this compound core are also of synthetic importance. For example, a nitro group can be reduced to an amino group. The reduction of 2-nitro-1,4-dibenzyloxybenzene can be accomplished using reagents like aluminum amalgam in tetrahydrofuran to yield 2-amino-1,4-dibenzyloxybenzene. cdnsciencepub.com This amino group can then undergo further reactions, such as the formation of a Schiff base by condensation with an aldehyde like cinnamaldehyde. cdnsciencepub.com

The benzyloxy groups themselves can be considered functional groups that can be interconverted. As discussed in the debenzylation section, they can be cleaved to reveal hydroxyl groups. This transformation is a key step in many synthetic routes that utilize this compound as a protected form of hydroquinone.

Oxidation and Reduction Pathways of the Chemical Compound Under Controlled Conditions

Oxidation: Aromatic ethers can be oxidized to form quinones or other oxidized products, depending on the reaction conditions. numberanalytics.com The oxidation of this compound under controlled conditions can lead to the formation of 1,4-benzoquinone. organic-chemistry.orgwikipedia.orgatamanchemicals.com This transformation involves the cleavage of the ether linkages and oxidation of the hydroquinone intermediate. wikipedia.orgatamanchemicals.com Various oxidizing agents can be employed for this purpose. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) is a known reagent for the oxidative demethylation of dimethoxybenzenes to the corresponding quinones and could potentially be applied to dibenzyloxybenzene. scielo.br Other methods for oxidizing hydroquinones to benzoquinones, which would be the second step in the oxidation of this compound, include using manganese dioxide or alumina-supported copper (II) sulfate. scielo.br

Reduction: The aromatic ring of this compound is generally inert to catalytic hydrogenation under conditions that reduce typical alkene double bonds. openstax.org This allows for selective reductions of other functional groups in the presence of the aromatic rings. However, under more forcing conditions, the benzene rings can be reduced.

The ether linkages in aromatic ethers can be cleaved under reductive conditions. numberanalytics.com Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be used to reduce aromatic ethers, potentially leading to the formation of saturated ethers or cleavage of the ether bond. numberanalytics.com The reduction of the aromatic core itself typically requires more vigorous conditions.

Strategic Applications of 1,4 Dibenzyloxybenzene As a Key Synthetic Intermediate

Precursor Role in the Synthesis of Phenolic Derivatives and Hydroquinone (B1673460) Analogues

A primary application of 1,4-dibenzyloxybenzene is its function as a protected form of hydroquinone. The benzyl (B1604629) groups serve as effective protecting groups for the hydroxyl moieties of hydroquinone, which can be readily removed under specific reaction conditions to unveil the reactive phenolic groups. This strategy is fundamental in multi-step syntheses where the unprotected hydroquinone would interfere with other reagents.

The debenzylation of this compound is typically achieved through catalytic hydrogenation. lancs.ac.uk This process involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst, often supported on carbon (Pd/C). lancs.ac.uk The reaction selectively cleaves the benzyl-oxygen bond, releasing toluene (B28343) as a byproduct and yielding hydroquinone. lancs.ac.uk

Research has explored continuous-flow catalytic debenzylation processes, demonstrating high efficiency and control over the reaction products. lancs.ac.uk For instance, studies using supported Pd catalysts in a mixture of tetrahydrofuran (B95107) and high-pressure CO₂ have shown that reaction parameters can be tuned to achieve either partial or complete debenzylation. lancs.ac.uk Under certain conditions, high selectivity for the monodebenzylated product, 4-benzyloxyphenol, can be achieved with conversions reaching 86%. lancs.ac.uk For complete conversion to hydroquinone, a 5% Pd catalyst supported on Deloxan has proven effective, yielding quantitative amounts of the fully debenzylated product at temperatures as low as 50°C. lancs.ac.uk

This controlled deprotection makes this compound an essential starting material for producing hydroquinone and its mono-ether derivatives, which are themselves important intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. wikipedia.orgatamanchemicals.com

Table 1: Catalytic Debenzylation of this compound

| Catalyst | Conditions | Major Product | Conversion/Selectivity |

|---|---|---|---|

| Supported Pd | H₂, high-pressure CO₂ + THF | 4-Benzyloxyphenol | 86% conversion, 86% selectivity |

| 5% Pd on Deloxan APII | H₂, high-pressure CO₂ + THF | Hydroquinone | Quantitative yield |

Building Block in the Construction of Substituted Aromatic Systems

Beyond its role as a protected hydroquinone, the aromatic core of this compound is amenable to further substitution, allowing for the construction of more complex aromatic structures. The benzyloxy groups are strong ortho-, para-directing activating groups, which facilitates electrophilic aromatic substitution on the central benzene (B151609) ring.

The electron-rich nature of the this compound ring makes it susceptible to electrophilic halogenation. Bromination, for example, can be carried out to produce halogenated derivatives. Because the para positions are occupied by the benzyloxy groups, substitution occurs at the available ortho positions (2 and 5).

The synthesis of 2,5-dibromo-1,4-dibenzyloxybenzene is a key transformation, creating a versatile intermediate for further functionalization. This reaction is typically achieved by treating this compound with a brominating agent like elemental bromine (Br₂) in a suitable solvent, such as glacial acetic acid. The reaction proceeds to yield the dibrominated product, which can then be used in cross-coupling reactions to build more complex molecular architectures. This di-functionalized intermediate is particularly valuable in materials science and polymer chemistry.

Halogenated derivatives of this compound, such as the 2,5-dibromo variant, are precursors for creating organoboron compounds. These boron-containing scaffolds are exceptionally useful in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The synthesis of a diboronic acid or its ester equivalent from 2,5-dibromo-1,4-dibenzyloxybenzene typically involves a lithium-halogen exchange followed by quenching with a boron-containing electrophile, such as trimethyl borate. This creates a molecule with two reactive boronic acid groups on the central aromatic ring, flanked by the protected hydroxyls. This difunctional monomer can then be polymerized with a dihalide comonomer in a Suzuki-Miyaura coupling reaction to form conjugated polymers.

Intermediate in the Synthesis of Complex Molecules for Pharmaceutical and Fine Chemical Research

The structural framework of this compound and its derivatives serves as a valuable platform for synthesizing complex molecules targeted for pharmaceutical and fine chemical applications. The ability to functionalize the central ring and subsequently deprotect the hydroxyl groups provides a strategic route to a variety of substituted hydroquinone structures.

These structures are found in numerous biologically active compounds and are of interest in medicinal chemistry. For example, substituted phenolic compounds are crucial pharmacophores in various drug candidates. The synthesis of novel 4-(4-benzoylaminophenoxy)phenol derivatives, which have shown potent androgen-antagonistic activity for potential use in treating prostate cancer, highlights the utility of building upon phenoxyphenol skeletons that can be derived from precursors like this compound. nih.gov The synthetic flexibility allows chemists to introduce a wide range of functional groups to the aromatic core, thereby tuning the electronic and steric properties of the final molecule to optimize its biological activity.

Investigations into this compound's Role in Polymer Chemistry and Material Science

In the fields of polymer chemistry and material science, derivatives of this compound are important monomers for the synthesis of high-performance polymers. The rigid aromatic core is a desirable feature for creating materials with enhanced thermal stability and specific electronic properties.

The core structure of this compound can be strategically functionalized to create novel monomers for polymerization. By introducing reactive groups onto the central benzene ring, chemists can prepare precursors for a variety of polymerization reactions.

For instance, the synthesis of 2,5-dibromo-1,4-dibenzyloxybenzene provides a monomer that can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, with appropriate co-monomers to produce conjugated polymers. These polymers, like derivatives of poly(p-phenylene), are investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The benzyloxy groups not only protect the hydroxyls during synthesis but also enhance the solubility of the resulting polymers, which is crucial for processing and device fabrication. After polymerization, the benzyl groups can be removed to yield polymers with free hydroxyl groups, allowing for further modification of the polymer's properties, such as its hydrophilicity or ability to participate in hydrogen bonding.

Academic Studies on the Mechanism of its Action as a Rubber Anti-aging Additive

Academic research into the precise mechanism of this compound as a rubber anti-aging additive indicates that its protective effects are rooted in its function as a phenolic antioxidant. The primary role of such antioxidants in elastomers is to interrupt the auto-oxidation cycle that leads to the degradation of the rubber matrix. This degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress, which results in the loss of mechanical properties, discoloration, and cracking.

The anti-aging activity of this compound is primarily attributed to its ability to act as a free-radical scavenger. The molecule can donate a hydrogen atom from its benzylic methylene (B1212753) groups to reactive peroxy radicals (ROO•) that are formed during the oxidation of the rubber's polymer chains. This process neutralizes the highly reactive peroxy radicals, forming a more stable hydroperoxide and a resonance-stabilized benzylic radical from the antioxidant molecule itself. This new radical is significantly less reactive than the peroxy radical and is unable to propagate the degradation chain reaction, thus effectively inhibiting the aging process.

Furthermore, the structure of this compound, with its two ether linkages, contributes to its effectiveness in light-colored rubber applications. Unlike many amine-based antioxidants, it does not form highly colored byproducts upon reaction with free radicals, which prevents staining and discoloration of the final product.

While detailed mechanistic studies focusing exclusively on this compound are not extensively available in publicly accessible literature, its performance characteristics have been evaluated in comparison to other stabilization systems. For instance, studies on the thermo-oxidative resistance of natural rubber (NR) have provided insights into its efficacy. In one such study, the retention of mechanical properties of a natural rubber compound containing this compound (DBH) was assessed after an extraction test designed to remove migratory additives.

The findings from this research highlight the role of this compound in maintaining the structural integrity of the rubber. The data presented in the table below illustrates the retention of tensile strength and elongation at break for a natural rubber formulation containing this compound after being subjected to hot water extraction, a method used to simulate the loss of additives over time.

| Material | Test Condition | Retention of Tensile Strength (%) | Retention of Elongation at Break (%) |

|---|---|---|---|

| Natural Rubber with this compound (NR/DBH) | After 3 days of hot water extraction at 50°C | Approx. 85 | Approx. 90 |

This data indicates that even after a process designed to accelerate the removal of protective additives, the rubber compound containing this compound retains a significant portion of its key mechanical properties. This suggests that the antioxidant provides a durable protective effect within the rubber matrix. The mechanism behind this retention is linked to its ability to continuously scavenge free radicals that would otherwise lead to chain scission and a corresponding loss of tensile strength and elasticity.

Advanced Analytical and Spectroscopic Characterization Techniques for 1,4 Dibenzyloxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1,4-dibenzyloxybenzene. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's connectivity and the assessment of its purity.

In the ¹H NMR spectrum of this compound, the molecule's symmetry results in a distinct set of signals. The protons on the central hydroquinone (B1673460) ring are chemically equivalent and typically appear as a singlet. The methylene (B1212753) protons of the two benzyl (B1604629) groups also produce a characteristic singlet. The protons on the terminal phenyl rings give rise to multiplets in the aromatic region of the spectrum. The integration of these signals—the area under each peak—corresponds to the ratio of protons in each unique environment, confirming the structural assignment.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals include those for the oxygen-linked carbons of the central ring, the methylene carbons, and the various carbons of the phenyl groups (ipso, ortho, meta, and para). The chemical shifts of these carbons are indicative of their electronic environment and provide further confirmation of the molecular structure. The absence of unexpected signals is a strong indicator of the sample's high purity.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts (δ) can vary slightly based on the solvent and instrument frequency. Data presented is typical for this class of compound.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Central Ring Protons (4H) | ~6.9 (s) | |

| Methylene Protons (-CH₂-) (4H) | ~5.0 (s) | ~70.5 |

| Phenyl Ring Protons (10H) | ~7.3-7.5 (m) | |

| Central Ring Carbons (O-C) | ~153.0 | |

| Central Ring Carbons (CH) | ~115.8 | |

| Phenyl Ring Carbons (ipso) | ~137.2 | |

| Phenyl Ring Carbons (ortho, meta, para) | ~127.5 - 128.6 |

s = singlet, m = multiplet

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool used to confirm the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. When analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), the compound's molecular formula, C₂₀H₁₈O₂, and molecular weight of approximately 290.36 g/mol can be verified.

The mass spectrum of this compound is characterized by a discernible molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 290. This peak confirms the molecular weight of the intact molecule. The most prominent feature in the spectrum is typically the base peak at m/z 91. This peak arises from the facile benzylic cleavage of the ether linkage, which results in the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺). This fragmentation is characteristic of benzyl ethers and serves as a key signature for this structural motif. whitman.edumiamioh.eduscribd.com

Other significant fragments may be observed, resulting from further decomposition of the molecular ion or other fragments. Analysis of these patterns allows for a detailed confirmation of the compound's structure.

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Significance |

| 290 | [C₂₀H₁₈O₂]⁺ | Molecular Ion ([M]⁺) |

| 91 | [C₇H₇]⁺ | Base Peak, Tropylium Cation (Benzylic Cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

X-ray Crystallography for Precise Solid-State Structural Determination

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 238837. nih.gov The analysis reveals specific details about the molecule's symmetry and packing in the crystal. Such studies can confirm the connectivity of the atoms and reveal subtle conformational features, such as the torsion angles between the central benzene (B151609) ring and the benzyloxy substituents. This information is crucial for understanding intermolecular interactions, such as pi-stacking or van der Waals forces, that govern the material's bulk properties.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 238837 nih.gov |

| Associated DOI | 10.1107/S1600536804007068 nih.gov |

| Empirical Formula | C₂₀H₁₈O₂ |

| Crystal System | Data accessible via CCDC |

| Space Group | Data accessible via CCDC |

| Unit Cell Dimensions | Data accessible via CCDC |

Advanced Chromatographic Methods (e.g., GC, HPLC) for Purity and Quantitative Analysis

Advanced chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantitative analysis in mixtures.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For instance, a method developed for the related compound hydroquinone monobenzyl ether utilizes a C18 column with a gradient mobile phase of acetonitrile (B52724) and formic acid in water, with UV detection. fda.gov.tw A similar system would effectively separate this compound from starting materials (e.g., hydroquinone) or byproducts. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. The retention time under specific conditions is a characteristic property that aids in its identification.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also used for purity assessment, provided the compound is thermally stable and sufficiently volatile. The sample is vaporized and passed through a capillary column, and separation is achieved based on the compound's boiling point and interactions with the stationary phase. The resulting chromatogram provides a quantitative measure of purity.

Table 4: Representative HPLC Conditions for Analysis of Hydroquinone Ethers

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) fda.gov.tw |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) fda.gov.tw |

| Flow Rate | ~1.0 mL/min fda.gov.tw |

| Detection | UV-Vis (e.g., at 280 nm or 295 nm) fda.gov.tw |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Elemental Analysis for Compositional Verification and Reaction Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₂₀H₁₈O₂.

This comparison serves as a crucial check for purity and confirms that the empirical formula matches the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's compositional integrity. This analysis is vital for verifying the successful synthesis of the target compound and ensuring the correct stoichiometry of reactants was achieved.

Table 5: Elemental Composition of this compound (C₂₀H₁₈O₂)

| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical Mass % |

| Carbon (C) | 12.011 | 20 | 240.22 | 82.73% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 6.25% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 11.02% |

| Total | 290.362 | 100.00% |

Computational Chemistry and Theoretical Studies on 1,4 Dibenzyloxybenzene

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of 1,4-dibenzyloxybenzene.

Electronic Structure: The electronic structure of this compound is characterized by the interplay between the central hydroquinone (B1673460) ring and the two benzyl (B1604629) ether substituents. DFT calculations on similar dimethoxybenzene derivatives have shown that the oxygen atoms of the ether groups act as electron-donating groups, increasing the electron density on the central benzene (B151609) ring. This electron donation influences the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich central benzene ring, while the LUMO may have contributions from both the central and the benzyl rings. The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reactivity: The reactivity of this compound can be predicted by analyzing various descriptors derived from quantum chemical calculations. The distribution of electrostatic potential (ESP) on the molecular surface highlights regions susceptible to electrophilic and nucleophilic attack. For instance, in related benzyloxybenzaldehyde derivatives, the oxygen atoms of the carbonyl and ether groups are identified as nucleophilic sites, while the hydrogen atoms of the aldehyde group are electrophilic centers. In this compound, the oxygen atoms of the ether linkages and the electron-rich aromatic rings are expected to be the primary sites for electrophilic attack.

Global reactivity descriptors, calculated using DFT, provide a quantitative measure of the molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). Studies on dibenzylaminophenyl benzene-fused bis tetrathiafulvalenes have demonstrated the utility of these descriptors in classifying the reactivity of complex organic molecules.

Spectroscopic Predictions: Theoretical calculations can predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been successfully employed to compute the vibrational frequencies and NMR chemical shifts of complex organic molecules, showing good agreement with experimental data. The theoretical IR spectrum of this compound would be characterized by C-H stretching vibrations of the aromatic rings, C-O-C stretching of the ether linkages, and various bending and out-of-plane vibrations. Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.

| Calculated Property | Significance | Relevant Analogous Studies |

| HOMO-LUMO Gap | Indicates electronic stability and reactivity. | DFT study of dimethoxybenzene derivatives. |

| Electrostatic Potential (ESP) Map | Identifies nucleophilic and electrophilic sites. | Analysis of benzyloxybenzaldehyde derivatives. |

| Global Reactivity Descriptors | Quantifies chemical hardness, softness, and electrophilicity. | Study of dibenzylaminophenyl benzene-fused bis tetrathiafulvalenes. |

| Vibrational Frequencies | Predicts IR and Raman spectra. | DFT studies on various organic molecules. |

| NMR Chemical Shifts | Aids in the interpretation of 1H and 13C NMR spectra. | GIAO calculations for complex organic compounds. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of flexible ether linkages, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations and other conformational search methods are essential for exploring the potential energy surface of such flexible molecules.

Conformational Analysis: The conformational landscape of this compound is determined by the rotational freedom around the C-O-C bonds. The orientation of the two benzyl groups relative to the central benzene ring can vary significantly. Conformational search algorithms, which can be systematic, stochastic, or a combination of both, are employed to identify low-energy conformers. For flexible acyclic molecules, these methods start with an initial geometry and systematically or randomly vary the torsional angles to find stable conformations. The relative energies of the different conformers can then be calculated using quantum mechanical methods to determine the most stable structures. For complex, flexible molecules, low-mode molecular dynamics (LowModeMD) has been shown to be an effective method for conformational sampling.

Intermolecular Interactions: MD simulations can also provide insights into the intermolecular interactions of this compound in condensed phases. These simulations model the behavior of a large number of molecules over time, allowing for the study of how they pack in a crystal lattice or interact in a solution. The interactions in the solid state are crucial for determining the crystal structure and properties. Studies on related benzyloxybenzaldehyde derivatives have shown the importance of weak intermolecular interactions, such as C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking, in the formation of supramolecular networks. Similar interactions are expected to play a significant role in the crystal packing of this compound. In solution, MD simulations can reveal information about solute-solvent interactions and the dynamic behavior of the molecule.

| Simulation/Method | Information Gained | Relevance to this compound |

| Conformational Search | Identification of stable conformers and their relative energies. | Understanding the flexibility and preferred shapes of the molecule. |

| Molecular Dynamics (Solid State) | Prediction of crystal packing and analysis of intermolecular forces. | Elucidating the solid-state structure and properties. |

| Molecular Dynamics (Solution) | Study of solute-solvent interactions and dynamic behavior. | Understanding its behavior in different solvent environments. |

Mechanistic Modeling of Catalytic Transformations and Reaction Pathways

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound, such as its cleavage or other transformations.

Mechanistic Modeling of Ether Cleavage: The cleavage of the ether bonds in this compound is a key reaction. While experimental studies exist, computational modeling can provide a detailed, step-by-step understanding of the reaction mechanism. DFT calculations can be used to model the reaction pathways for the acidic cleavage of ethers. These calculations typically involve locating the transition state structures and calculating the activation energies for each step of the proposed mechanism. For ether cleavage, the mechanism generally involves the initial protonation of the ether oxygen, followed by either an SN1 or SN2 type cleavage, depending on the structure of the ether. Theoretical studies on the cleavage of other ethers have provided insights into the energetics and factors influencing these pathways.

Modeling of Catalytic Debenzylation: A particularly important reaction for this compound is the catalytic hydrogenolysis of the benzyl groups to yield hydroquinone. This reaction is often catalyzed by palladium on carbon (Pd/C). Mechanistic modeling of palladium-catalyzed debenzylation can elucidate the role of the catalyst and the reaction intermediates. DFT calculations can be used to model the adsorption of the reactant on the palladium surface, the cleavage of the C-O bond, and the subsequent steps leading to the final products. While specific studies on this compound are not readily available, computational investigations into palladium-catalyzed debenzylation of other phenolic compounds have provided general mechanistic insights. These studies can serve as a foundation for understanding the catalytic debenzylation of this compound. For instance, a proposed pathway for the palladium-catalyzed benzylation of phenols involves a cationic (η3-benzyl)palladium intermediate, and a similar intermediate might be involved in the reverse debenzylation reaction.

| Reaction Type | Computational Approach | Insights Gained |

| Acidic Ether Cleavage | DFT calculations of reaction pathways and transition states. | Understanding the step-by-step mechanism and energetics of C-O bond breaking. |

| Catalytic Debenzylation | DFT modeling of catalyst-substrate interactions and reaction steps. | Elucidating the role of the palladium catalyst and the key intermediates in the reaction. |

Environmental and Sustainability Considerations in the Research and Development of 1,4 Dibenzyloxybenzene

Application of Green Chemistry Principles in Synthetic and Transformational Processes

The traditional synthesis of 1,4-dibenzyloxybenzene is a variation of the Williamson ether synthesis, typically involving the reaction of hydroquinone (B1673460) with benzyl (B1604629) chloride in the presence of a base. wikipedia.org While effective, this method often relies on volatile organic solvents and can generate significant salt waste, prompting researchers to explore more sustainable alternatives guided by the principles of green chemistry.

Catalysis and Energy Efficiency: A significant advancement involves the use of phase-transfer catalysis (PTC), which enhances reaction rates and efficiency when reactants are in immiscible phases. jk-sci.com Research has demonstrated the successful synthesis of 1,4-bis(benzyloxy)benzene from benzyl chloride and hydroquinone using a multi-site phase-transfer catalyst in a solid-liquid system. semanticscholar.org This approach can be further enhanced by incorporating ultrasound irradiation (sonication). Sonochemistry promotes the reaction by creating localized high temperatures and pressures through acoustic cavitation, which accelerates reaction rates, improves mass transfer, and reduces the need for harsh conditions. semanticscholar.orgnih.gov The combination of PTC and sonication can dramatically shorten reaction times and increase yields compared to conventional methods. nih.gov For instance, one study highlighted that an ultrasound-assisted PTC reaction was six times faster than the same reaction without ultrasound. nih.gov

Safer Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional Williamson ether synthesis may use dipolar aprotic solvents, some of which are problematic from an environmental health and safety perspective. jk-sci.comrsc.org Green chemistry encourages the use of safer, more benign solvents. One innovative approach in a related transformation—the debenzylation of this compound—utilizes supercritical carbon dioxide (scCO₂) as a green solvent medium. A study on the continuous catalytic debenzylation using a palladium (Pd) catalyst found that a mixture of high-pressure CO₂ and tetrahydrofuran (B95107) (THF) was highly effective. lancs.ac.uk The presence of CO₂ was crucial for achieving high selectivity to the desired mono-debenzylated product, 4-benzyloxyphenol; the reaction was unselective in the absence of CO₂. lancs.ac.ukresearchgate.net Other research has focused on developing surfactant-assisted Williamson ether synthesis in aqueous media, which minimizes the reliance on organic solvents altogether. researchgate.net

Atom Economy and Waste Prevention: The core Williamson synthesis reaction between an alkoxide and an alkyl halide produces a salt byproduct (e.g., sodium chloride), which impacts the process's atom economy. wikipedia.org Efforts to create a "green" version of this synthesis focus on avoiding salt production by using weaker alkylating agents, such as alcohols or carboxylic acid esters, at high temperatures (above 300 °C). researchgate.netacs.org This catalytic approach can achieve high selectivity (up to 99%) and generates water as the primary byproduct instead of salt, representing a significant improvement in waste prevention. acs.org

The table below summarizes the comparison between traditional and greener approaches for processes involving this compound.

| Principle | Traditional Method | Greener Alternative | Environmental Benefit |

| Energy Source | Conventional heating | Ultrasound irradiation (Sonication) | Reduced energy consumption, shorter reaction times, higher yields. mdpi.com |

| Catalysis | Stoichiometric base | Phase-Transfer Catalysis (PTC), Palladium (Pd) catalysts, Biocatalysts (e.g., Laccase for debenzylation). semanticscholar.orglancs.ac.ukuniovi.es | Increased reaction rates, higher selectivity, use of milder conditions, catalyst recyclability. |

| Solvents | Volatile organic solvents (e.g., DMF, DMSO, Toluene (B28343), Chlorobenzene). jk-sci.comgoogle.com | Supercritical CO₂, Water with surfactants. lancs.ac.ukresearchgate.net | Reduced volatile organic compound (VOC) emissions, lower toxicity, improved process safety. |

| Waste Prevention | Generation of inorganic salt byproducts (e.g., NaCl). wikipedia.org | Catalytic synthesis using weak alkylating agents at high temperatures. acs.org | Eliminates salt waste, improves atom economy by producing water as a byproduct. |

Research on Waste Stream Management and Mitigation Strategies (e.g., wastewater processing)

The production of this compound generates several waste streams that require management to minimize environmental impact. These streams primarily consist of spent organic solvents, aqueous waste containing inorganic salts, and residual aromatic compounds.

The synthesis of aromatic ethers often takes place in solvents like toluene or chlorobenzene. google.com After the reaction, these solvents must be recovered or treated. Distillation is a common recovery method, but it is energy-intensive. The non-recoverable solvent portion, along with any dissolved impurities, becomes a liquid organic waste stream, which is typically managed through high-temperature incineration.

The aqueous waste stream originates from the reaction work-up and washing steps. In the classic Williamson ether synthesis, this wastewater contains a significant concentration of inorganic salts, such as sodium chloride, a byproduct of the reaction. wikipedia.org It may also contain unreacted hydroquinone and other water-soluble organic compounds. The high salinity and chemical oxygen demand (COD) of this effluent make it unsuitable for direct discharge and can be challenging for conventional biological wastewater treatment plants. condorchem.com

Wastewater from industries producing aromatic compounds, such as the fragrance and essential oil sectors, shares characteristics with the potential effluent from this compound production, including the presence of ethers and other refractory organic molecules. sigmadafclarifiers.comnetsolwater.com Proven mitigation strategies for such wastewater include a multi-step approach:

Pre-treatment: A physicochemical process is often required to handle the complex organic load. condorchem.com This typically involves coagulation and flocculation to destabilize and aggregate colloidal matter, followed by a separation technique like Dissolved Air Flotation (DAF). DAF is effective at removing suspended solids, oils, and a portion of the organic matter. netsolwater.com

Biological Treatment: Following pre-treatment, the wastewater can be directed to a biological reactor. Advanced systems like Membrane Bioreactors (MBRs) are particularly effective. MBRs combine activated sludge treatment with membrane filtration, allowing for high concentrations of biomass to effectively degrade organic pollutants while producing a high-quality effluent that can potentially be reused within the process. condorchem.comnetsolwater.com

Sludge Management: The process generates sludge from both the DAF and biological stages, which must be dewatered and disposed of in accordance with environmental regulations, often in a designated landfill. condorchem.com

Life Cycle Assessment (LCA) Studies for the Chemical Compound's Production and Application

A comprehensive evaluation of the environmental sustainability of a chemical requires a Life Cycle Assessment (LCA). An LCA provides a systematic, cradle-to-grave analysis of the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and final disposal. semanticscholar.org To date, no specific, publicly available LCA studies have been conducted for this compound. However, the framework for such an assessment can be outlined, and it is a crucial tool for identifying environmental hotspots and avoiding the sub-optimization of processes. semanticscholar.org

A hypothetical LCA for this compound would involve several key stages:

Goal and Scope Definition: This initial step would define the purpose of the study, the functional unit (e.g., 1 kg of this compound produced), and the system boundaries. The boundaries would determine which processes are included, such as the production of primary raw materials (hydroquinone and benzyl chloride), energy inputs, transportation, manufacturing, use phase, and end-of-life scenarios like recycling or disposal. semanticscholar.org

Life Cycle Inventory (LCI): This is the data collection phase, where all inputs (raw materials, energy, water) and outputs (products, emissions to air and water, solid waste) for each process within the system boundary are quantified. scispace.com This would require detailed data on the synthesis of precursors like hydroquinone (often from benzene (B151609) or phenol) and benzyl chloride (from toluene), which have their own significant environmental footprints tied to the petrochemical industry. google.comcobaltinstitute.org

Life Cycle Impact Assessment (LCIA): In this phase, the LCI data is translated into potential environmental impacts. Impact categories would include global warming potential, ozone depletion, acidification, eutrophication, human toxicity, and ecotoxicity, among others. This allows for the identification of the most significant environmental burdens throughout the product's life cycle.

For specialty chemicals, LCAs are vital for comparing different synthesis routes (e.g., a traditional solvent-based process vs. a greener catalytic process) on a consistent basis and for substantiating claims of environmental friendliness. scispace.comearthshiftglobal.com The transition toward a circular economy model, which emphasizes renewable feedstocks and end-of-life strategies, further underscores the importance of applying LCA to guide the development of more sustainable chemical products and processes. elsevier.com

Conclusion and Future Research Perspectives

Synthesis of Current Academic Knowledge and Identification of Research Gaps

Current academic knowledge of 1,4-Dibenzyloxybenzene is predominantly centered on its synthesis and its role in debenzylation reactions. The most common synthetic route involves the Williamson ether synthesis, reacting hydroquinone (B1673460) with benzyl (B1604629) chloride. chemicalbook.com This method is straightforward and widely utilized.

A significant area of academic study has been the catalytic debenzylation of this compound. This reaction is often employed as a model system to investigate the efficacy and selectivity of various catalysts, particularly those based on palladium. chemicalbook.com Research has demonstrated that under specific conditions, such as in the presence of a supported palladium catalyst in a mixture of high-pressure carbon dioxide and tetrahydrofuran (B95107), the reaction can be selectively controlled to yield either the monodebenzylated product, 4-benzyloxyphenol, or the fully debenzylated product, hydroquinone.

Despite this foundational knowledge, several research gaps persist:

Limited Exploration of Synthesis Variants: While the Williamson ether synthesis is standard, there is a lack of comprehensive studies on alternative, potentially more sustainable or efficient synthetic methodologies. Investigations into greener solvents, phase-transfer catalysis, or enzymatic synthesis routes are notably absent in the current literature.

Mechanistic Nuances of Debenzylation: Although various catalytic systems have been tested for debenzylation, a detailed mechanistic understanding across different catalysts and reaction conditions is not fully elucidated. Further studies could focus on in-situ spectroscopic analysis and computational modeling to provide deeper insights into the reaction pathways.

Photochemical and Electrochemical Reactivity: The photochemical and electrochemical properties of this compound remain largely unexplored. Understanding its behavior under light or electrical stimulation could open avenues for novel applications in photochemistry and electro-organic synthesis.

Functional Group Tolerance in Synthesis and Deprotection: A systematic investigation into the tolerance of various functional groups during both the synthesis of substituted this compound derivatives and their subsequent debenzylation is needed. This would enhance its utility as a protecting group strategy in complex molecule synthesis.

Table 1: Summary of Current Knowledge and Identified Research Gaps

| Area of Study | Current Academic Knowledge | Identified Research Gaps |

|---|---|---|

| Synthesis | Primarily via Williamson ether synthesis from hydroquinone and benzyl chloride. chemicalbook.com | - Lack of research on alternative, greener synthetic routes.

|

| Catalytic Debenzylation | Used as a model substrate for palladium-catalyzed hydrogenolysis to yield 4-benzyloxyphenol or hydroquinone. | - Incomplete mechanistic understanding for various catalysts.

|

| Physicochemical Properties | Basic physical properties are known (e.g., melting point, solubility). | - Scarcity of data on photochemical and electrochemical behavior.

|

| Role as a Protecting Group | Benzyl groups serve to protect the hydroquinone hydroxyls. | - Lack of systematic studies on functional group tolerance during synthesis and deprotection of derivatives. |

Projections for Novel Synthetic Applications and the Development of Derived Compounds

The future synthetic applications of this compound are projected to extend far beyond its current use. By leveraging its core structure and the reactivity of its benzene (B151609) rings, a new generation of derived compounds with tailored properties can be developed.

Precursor for Functional Polymers: The hydroquinone moiety is a known component in high-performance polymers. While studies have focused on poly(p-hydroquinone) and polymers from 1,4-dihexyloxybenzene, this compound could serve as a valuable monomer or precursor. mdpi.com After polymerization, the benzyl groups can be removed to yield polymers with reactive hydroxyl groups, which can be further functionalized to create materials with specific properties, such as enhanced thermal stability, conductivity, or solubility.

Scaffold for Liquid Crystals: Dialkoxybenzene derivatives are well-established building blocks for liquid crystals. Although research has primarily utilized longer alkyl chains, the benzyl groups in this compound offer a rigid, aromatic substituent. jmchemsci.com Functionalization of the terminal phenyl rings of the benzyl groups could lead to the synthesis of novel calamitic (rod-shaped) or discotic (disc-shaped) liquid crystals with unique mesophase behaviors.

Intermediate for Bioactive Molecules: Hydroquinone and its derivatives are known to exhibit biological activity and are used in the development of pharmaceuticals and tyrosinase inhibitors. nih.gov this compound provides a protected form of hydroquinone, allowing for selective modifications on the benzene rings without affecting the hydroxyl groups. Subsequent debenzylation would unmask the hydroquinone core, providing a strategic route to complex, biologically active molecules.

Development of Novel Cross-linking Agents: Functionalization of the aromatic rings of this compound with polymerizable groups (e.g., vinyl, acrylate) could lead to the development of novel cross-linking agents. The rigid core would impart thermal and mechanical stability to the resulting polymer networks.

Table 2: Projected Novel Applications and Derived Compounds

| Projected Application | Description | Potential Derived Compounds |

|---|---|---|

| Functional Polymers | Use as a monomer or precursor for high-performance polymers, with debenzylation allowing for post-polymerization modification. | - Poly(p-phenylene)s with pendant functional groups

|

| Liquid Crystals | Serve as a rigid core for the synthesis of new liquid crystalline materials. | - Calamitic liquid crystals with terminal functional groups on the benzyl moieties

|

| Bioactive Molecules | Act as a protected intermediate for the synthesis of complex hydroquinone-based pharmaceuticals and enzyme inhibitors. | - Substituted hydroquinones with targeted biological activity

|

| Cross-linking Agents | Development of rigid cross-linkers for thermosetting polymers and composites. | - Di- and tetra-functionalized vinyl or acrylate (B77674) monomers |

Opportunities for Interdisciplinary Research Collaborations Involving the Chemical Compound

The expansion of research into this compound and its derivatives necessitates a move beyond traditional organic chemistry. Interdisciplinary collaborations will be key to unlocking its full potential.

Materials Science and Engineering: Collaboration with materials scientists will be crucial for the development and characterization of new polymers and liquid crystals derived from this compound. This would involve expertise in polymer synthesis, thermal analysis, X-ray diffraction, and mechanical testing to evaluate the properties of these novel materials for applications in electronics, displays, and advanced composites.

Medicinal Chemistry and Pharmacology: The synthesis of new bioactive molecules based on the this compound scaffold will require close collaboration with medicinal chemists and pharmacologists. This interdisciplinary approach would guide the design of compounds with specific therapeutic targets, followed by biological screening to assess their efficacy and mechanism of action.

Catalysis and Chemical Engineering: Addressing the research gaps in the synthesis and debenzylation of this compound will benefit from collaborations with experts in catalysis and chemical engineering. This could lead to the development of more efficient and sustainable industrial processes through the design of novel catalysts, reactor optimization, and process intensification.